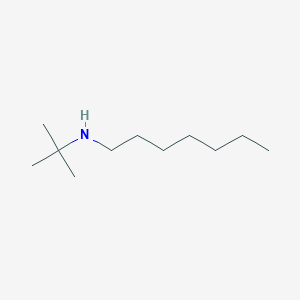
N-tert-Butylheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butylheptan-1-amine is an organic compound belonging to the class of amines It features a heptane backbone with a tert-butyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-tert-Butylheptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of tert-butylamine with heptan-1-ol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zinc chloride can enhance the reaction rate and selectivity, making the process more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions: N-tert-Butylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
N-tert-Butylheptan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of polymers, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-tert-Butylheptan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may also interact with enzymes, altering their activity and influencing metabolic processes .
Comparación Con Compuestos Similares
- N-tert-Butylhexan-1-amine
- N-tert-Butylpentan-1-amine
- N-tert-Butylbutan-1-amine
Comparison: N-tert-Butylheptan-1-amine is unique due to its longer heptane chain, which can influence its physical and chemical properties. Compared to its shorter-chain analogs, it may exhibit different solubility, boiling points, and reactivity. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
78579-52-9 |
|---|---|
Fórmula molecular |
C11H25N |
Peso molecular |
171.32 g/mol |
Nombre IUPAC |
N-tert-butylheptan-1-amine |
InChI |
InChI=1S/C11H25N/c1-5-6-7-8-9-10-12-11(2,3)4/h12H,5-10H2,1-4H3 |
Clave InChI |
YSZRBYDNFZRYSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


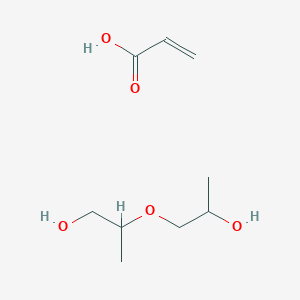
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
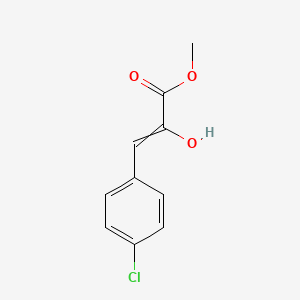
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
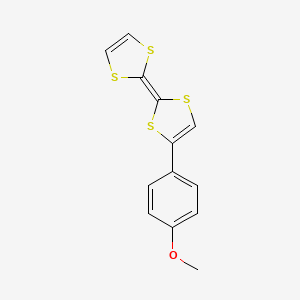
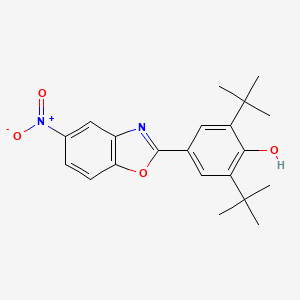
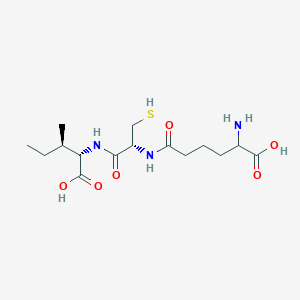
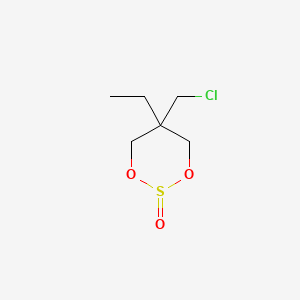
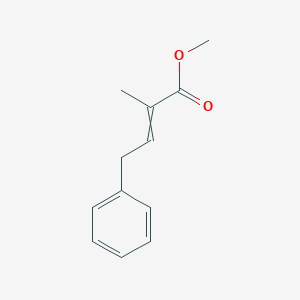
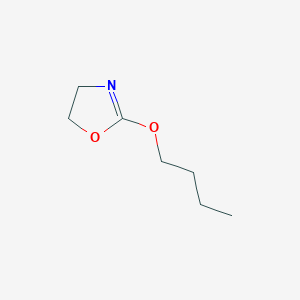
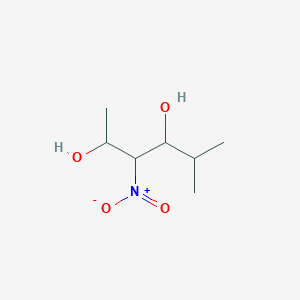
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)

